molecular formula C19H15ClN4O2 B10987113 3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(1H-indol-6-yl)propanamide

3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(1H-indol-6-yl)propanamide

Cat. No.: B10987113
M. Wt: 366.8 g/mol
InChI Key: SCFPZXKHEOBSPX-UHFFFAOYSA-N
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Description

This compound is a propanamide derivative featuring a 1,2,4-oxadiazole ring substituted at the 3-position with a 4-chlorophenyl group and an amide linkage to a 1H-indol-6-yl moiety. The indole moiety, a privileged scaffold in medicinal chemistry, may confer selectivity for biological targets such as kinases or G protein-coupled receptors (GPCRs) .

Properties

Molecular Formula

C19H15ClN4O2

Molecular Weight

366.8 g/mol

IUPAC Name

3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(1H-indol-6-yl)propanamide

InChI

InChI=1S/C19H15ClN4O2/c20-14-4-1-13(2-5-14)19-23-18(26-24-19)8-7-17(25)22-15-6-3-12-9-10-21-16(12)11-15/h1-6,9-11,21H,7-8H2,(H,22,25)

InChI Key

SCFPZXKHEOBSPX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CN2)NC(=O)CCC3=NC(=NO3)C4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(1H-indol-6-yl)propanamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. For instance, 4-chlorobenzohydrazide can react with a suitable carboxylic acid derivative to form the oxadiazole ring.

    Attachment of the Indole Moiety: The indole group can be introduced through a coupling reaction, such as a Suzuki or Heck coupling, where an indole derivative is reacted with the oxadiazole intermediate.

    Formation of the Propanamide Linker: The final step involves the formation of the propanamide linker, which can be achieved through amidation reactions using appropriate reagents like carbodiimides or coupling agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring or the chlorophenyl group, potentially leading to the formation of amines or other reduced products.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety may yield indole-2,3-diones, while reduction of the oxadiazole ring could produce amines.

Scientific Research Applications

Chemistry

In chemistry, 3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(1H-indol-6-yl)propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

Biologically, this compound has shown potential as an inhibitor of certain enzymes and receptors. It is being studied for its ability to modulate biological pathways, making it a candidate for drug development.

Medicine

In medicine, the compound is being investigated for its potential therapeutic effects. It has shown promise in preclinical studies for the treatment of diseases such as cancer, inflammation, and neurological disorders.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or coatings that benefit from its unique chemical structure.

Mechanism of Action

The mechanism of action of 3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(1H-indol-6-yl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Biological Activity/Applications Key Differences vs. Target Compound Reference
N-[3,5-Bis(trifluoromethyl)phenyl]-3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]propanamide 4-Chlorophenyl-oxadiazole with 3,5-bis(trifluoromethyl)phenyl amide Cannabinoid receptor modulator Indole replaced with trifluoromethylphenyl
PSN375963 (4-(5-[4-butylcyclohexyl]-1,2,4-oxadiazol-3-yl)pyridine) Oxadiazole linked to pyridine and butylcyclohexyl GPCR ligand (potential CNS applications) Lacks amide and indole; different substitution
3-(3-(2-Cyano-4-nitrophenyl)-1,2,4-oxadiazol-5-yl)-N-(9-ethyl-9H-carbazol-3-yl)propanamide Oxadiazole with nitro-cyano-phenyl and carbazole amide CB2 receptor selectivity Carbazole vs. indole; electron-withdrawing NO2
3-(3-(6-Bromopyridin-3-yl)-1,2,4-oxadiazol-5-yl)-N-(9-ethyl-9H-carbazol-3-yl)propanamide Bromopyridinyl-oxadiazole and carbazole amide Radiolabeling studies for imaging Bromine substituent; carbazole scaffold
Pharmacological and Physicochemical Properties
  • Target Compound :

    • Lipophilicity (LogP) : Estimated ~3.5 (moderate, due to chlorophenyl and indole).
    • Receptor Affinity : Hypothesized to target serotonin or kinase receptors (indole’s role in GPCR binding) .
    • Metabolic Stability : Oxadiazole ring reduces susceptibility to hydrolysis vs. esters or amides in analogues .
  • Comparison Highlights: N-[3,5-Bis(trifluoromethyl)phenyl] Propanamide: Higher LogP (~4.2) due to trifluoromethyl groups, enhancing blood-brain barrier penetration but reducing solubility. Shows CB1/CB2 receptor modulation, unlike the indole-containing target compound . No reported amide linkage reduces hydrogen-bonding capacity . Nitro/cyano substituents in 6a/6d increase electrophilicity, raising reactivity concerns .
Clinical and Preclinical Data
  • Limited data exist for the target compound, but structurally related molecules highlight trends: PSN375963: Demonstrated in vitro efficacy in CNS models but with poor oral bioavailability .

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